Reduced In Vivo Toxicity Profile of TDB vs. Parent Compound Trehalose 6,6'-dimycolate (TDM)
A primary driver for the development and procurement of TDB over its natural analogue, TDM, is its dramatically improved safety profile. TDB is consistently described as a 'non-toxic' or 'less toxic' synthetic analogue [1]. This designation stems from TDM's well-characterized toxicity as a major virulence factor, which includes its capacity to induce hypersensitivity granulomas, complex inflammatory events, and apoptosis in vivo [2]. This stark contrast in safety profiles, arising from the replacement of TDM's complex, long-chain mycolic acids with TDB's defined behenate chains, is a critical determinant in adjuvant selection.
| Evidence Dimension | In vivo toxicity |
|---|---|
| Target Compound Data | Considered non-toxic and a safe adjuvant candidate [1] |
| Comparator Or Baseline | Trehalose 6,6'-dimycolate (TDM) induces hypersensitivity granulomas and apoptosis [2] |
| Quantified Difference | Qualitative difference: TDB is non-toxic, while TDM is a known virulence factor with significant toxicity. |
| Conditions | In vivo mouse models / Review of mycobacterial pathogenesis |
Why This Matters
For vaccine development, a non-toxic profile is paramount for regulatory approval and clinical translation, making TDB a viable candidate where TDM is not.
- [1] Davidsen J, Rosenkrands I, Christensen D, Vangala A, Kirby D, Perrie Y, Agger EM, Andersen P. Characterization of cationic liposomes based on dimethyldioctadecylammonium and synthetic cord factor from M. tuberculosis (trehalose 6,6'-dibehenate)-a novel adjuvant inducing both strong CMI and antibody responses. Biochim Biophys Acta. 2005;1718(1-2):22-31. View Source
- [2] Yamagami H, Matsumoto T, Fujiwara N, Arakawa T, Kaneda K, Yano I, Kobayashi K. Trehalose 6,6'-dimycolate (cord factor) of Mycobacterium tuberculosis induces foreign-body- and hypersensitivity-type granulomas in mice. Infect Immun. 2001;69(2):810-5. View Source
